molecular formula C19H17N3O2S B6043342 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B6043342
M. Wt: 351.4 g/mol
InChI Key: PSAHCPAFSSTDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolopyrimidine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for drug development. However, a limitation of using this compound is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential as a therapeutic agent for a range of diseases, including cancer and viral infections. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves the reaction of 2-aminobenzothiazole and ethyl 4-bromo-3-oxobenzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-2-24-13-9-7-12(8-10-13)22-11-15(23)17(18(22)20)19-21-14-5-3-4-6-16(14)25-19/h3-10,20,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAHCPAFSSTDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.